2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide
Description
Properties
CAS No. |
1204573-03-4 |
|---|---|
Molecular Formula |
C7H5F4NO2S |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 6 Trifluoromethyl Benzene 1 Sulfonamide and Its Analogues
Precursor Synthesis Strategies: Formation of Fluorinated Benzene (B151609) Ring Systems
The creation of the fluorinated benzene core is a critical phase in the synthesis of 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide. This process involves the precise placement of both fluoro and trifluoromethyl groups onto the benzene ring.
Synthesis of 2-fluoro-6-(trifluoromethyl)benzenesulfonyl Halide Intermediates
A key intermediate in the synthesis of the target sulfonamide is 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride. One established method for its preparation begins with 2-chloro-6-trifluoromethylaniline, which undergoes a substitution reaction to replace the chlorine with fluorine, followed by a diazotization reaction and subsequent treatment with sulfur dioxide and stannous chloride. google.com Another approach involves the chloroxidation of 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl compounds in a solvent mixture that can include concentrated hydrochloric acid, nitric acid, and formic acid, with the introduction of chlorine gas. google.com This method is noted for its high yield (greater than 90%) and high product purity (over 97%). google.com
A similar compound, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, which is a key building block for the herbicide penoxsulam, is synthesized through a three-step process starting from 3-bromobenzotrifluoride. This synthesis involves a regioselective lithiation and electrophilic substitution, followed by a copper-catalyzed C-O coupling to introduce the difluoroethoxy group, and finally, chloroxidation to form the sulfonyl chloride. researchgate.net
| Starting Material | Key Steps | Product |
| 2-chloro-6-trifluoromethylaniline | Substitution with F, Diazotization, Reaction with SO2/SnCl2 | 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride |
| 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl | Chloroxidation with Cl2 in acid mixture | 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride |
| 3-bromobenzotrifluoride | Regioselective lithiation, Electrophilic substitution, Copper-catalyzed C-O coupling, Chloroxidation | 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride |
Approaches to the Introduction of Trifluoromethyl and Fluoro Moieties on the Benzene Ring
The introduction of trifluoromethyl and fluoro groups onto a benzene ring can be achieved through various synthetic strategies. The trifluoromethyl group is a strong electron-withdrawing substituent that can enhance the binding affinity of a molecule to its biological target and improve metabolic stability. mdpi.com Transition-metal-catalyzed cross-coupling reactions are effective for forming C(sp²)–CF₃ bonds. mdpi.com
For the introduction of fluorine, methods like the classic Balz-Schiemann reaction are useful for a single fluorine substitution, but less so for multiple substitutions. google.com Nucleophilic aromatic substitution (SNAr) reactions are used on an industrial scale in the Halex process, which typically requires the presence of one or more electron-withdrawing groups on the arene.
Formation of the Sulfonamide Linkage
The final step in the synthesis is the formation of the sulfonamide bond, which is typically achieved by reacting the sulfonyl chloride intermediate with an amine.
Amination of Sulfonyl Chlorides
The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental method for forming sulfonamides. This reaction is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct. echemcom.com For instance, substituted benzenesulfonamides have been prepared from anilines via a Sandmeyer reaction to produce the sulfonyl chloride, which is then treated with ammonia. nih.gov The reaction conditions, such as the choice of solvent and base, can be optimized to improve yields. For example, replacing an organic solvent environment with a water-based one using sodium carbonate has been shown to increase product yields significantly in the synthesis of certain triazinyl-benzenesulfonamide conjugates. nih.gov
| Sulfonyl Chloride | Amine | Base | Product |
| Substituted benzenesulfonyl chloride | Ammonia | - | Substituted benzenesulfonamide |
| Benzenesulfonyl chloride | Primary/Secondary Amine | Pyridine | N-substituted benzenesulfonamide |
| Triazinyl-benzenesulfonyl chloride | Amino acids | Sodium Carbonate (in water) | Triazinyl-benzenesulfonamide conjugates |
Alternative Sulfonamide Bond-Forming Reactions
While the amination of sulfonyl chlorides is a common method, alternative strategies exist. One such method involves the reaction of amines with sulfonylating agents in the presence of a catalyst. Additionally, metal-catalyzed reactions, such as copper-catalyzed N-arylation of sulfonamides using aryl boronic acids, have been reported to produce high yields. ekb.eg
Regioselective and Chemoselective Synthetic Considerations
Throughout the synthesis of this compound and its analogues, regioselectivity and chemoselectivity are crucial. The placement of substituents on the benzene ring is guided by the directing effects of the groups already present. For instance, in the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a regioselective lithiation is a key step. researchgate.net
During the amination of sulfonyl chlorides, chemoselectivity is important, especially if the amine contains other nucleophilic functional groups. In such cases, protecting groups may be necessary to ensure the reaction occurs at the desired site. The Sandmeyer reaction, used to convert an amino group to a sulfonyl chloride, is a classic example of a regioselective transformation. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of this compound and its analogues is aimed at reducing the environmental impact of the manufacturing process. This involves the use of safer solvents, minimizing waste, and improving energy efficiency. Traditional methods for synthesizing sulfonamides often rely on volatile organic compounds (VOCs) as solvents and may employ hazardous reagents. uniba.itrsc.org Modern approaches seek to replace these with more sustainable alternatives.
One promising avenue is the use of alternative, greener solvents. Deep eutectic solvents (DESs), for instance, have been successfully employed for the synthesis of various sulfonamides. uniba.itnih.gov A study demonstrated a sustainable and scalable protocol using choline chloride (ChCl)-based DESs, such as ChCl/glycerol and ChCl/urea, for the reaction of sulfonyl chlorides with amines. uniba.itnih.gov These reactions can proceed at ambient temperature under aerobic conditions, with product isolation achieved through simple extraction or filtration. uniba.it The eco-friendliness of this method is supported by favorable green metrics like the E-factor and EcoScale. uniba.itnih.gov For example, the synthesis of a fluorinated sulfonamide derivative on a 2-gram scale in a ChCl/Glycerol eutectic mixture highlights its potential for larger-scale applications. uniba.it
Water, as the ultimate green solvent, has also been explored for sulfonamide synthesis. A facile and environmentally benign method involves the reaction of arylsulfonyl chlorides with amino compounds in water under dynamic pH control, eliminating the need for organic bases. rsc.org The product can be easily isolated by filtration after acidification, often with excellent yields and purity without requiring further purification. rsc.org Another approach utilizes water as the solvent for the synthesis of sulfonamides from nitroarenes and sodium sulfinates, where the poor solubility of the product in water facilitates its recovery.
Catalytic methods offer another significant advancement in the sustainable synthesis of sulfonamides, particularly for sterically hindered substrates like this compound. The steric hindrance from the ortho-fluoro and trifluoromethyl groups can impede the reaction. Research has shown that 1-hydroxybenzotriazole (HOBt) can act as an efficient nucleophilic catalyst to activate sulfonyl fluorides for amidation, even with sterically demanding substrates. researchgate.net This catalytic approach allows for low catalyst loading and has been demonstrated on a multidecagram scale. researchgate.net
Electrochemical synthesis presents a novel, metal-free approach. A one-step synthesis of sulfonamides directly from (hetero)arenes, sulfur dioxide (SO₂), and amines has been developed. nih.gov This method uses electricity as a "green" oxidant and incorporates the feedstock chemical SO₂ in an atom-economical manner, avoiding the need for expensive SO₂ surrogates. nih.gov The process is considered inherently safe and scalable. nih.gov
Below is a comparative table of different sustainable synthesis methods for sulfonamides:
| Method | Solvent System | Key Advantages | Challenges for Specific Compound |
| Deep Eutectic Solvents (DES) | Choline Chloride/Glycerol, Choline Chloride/Urea | Biodegradable, non-toxic, reusable, mild reaction conditions, simple work-up. uniba.itnih.gov | Potential solubility issues of starting materials; viscosity may pose mixing challenges. |
| Aqueous Synthesis | Water | Environmentally benign, eliminates organic bases, simple product isolation. rsc.org | Hydrolysis of the sulfonyl chloride precursor could be a competing reaction. |
| Catalytic Amidation (HOBt) | Not specified | Effective for sterically hindered substrates, low catalyst loading. researchgate.net | Catalyst recovery and reuse would need to be optimized for industrial scale. |
| Electrochemical Synthesis | HFIP/MeCN | Metal-free, atom-economical use of SO₂, inherently safe and scalable. nih.gov | Requires specialized electrochemical reactors; substrate scope for highly substituted arenes. |
Scale-Up Considerations for Research and Development
Transitioning the synthesis of this compound from a laboratory setting to industrial production involves several critical considerations to ensure safety, efficiency, and economic viability while maintaining green chemistry principles.
The traditional synthesis of the precursor, 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonyl chloride, often involves multi-step processes with potentially hazardous reagents. One patented method describes the preparation from 2-fluoro-6-trifluoromethyl-alkyl sulphur benzene using concentrated acids and chlorine gas. google.com While achieving high yields, the scale-up of such a process requires robust infrastructure to handle corrosive and toxic materials safely.
When considering the scale-up of greener synthetic routes, each presents unique challenges. For syntheses employing deep eutectic solvents , the viscosity of the solvent can impact mass transfer and mixing, necessitating specialized reactor designs. Solvent recovery and reuse are crucial for the economic feasibility and sustainability of the process. uniba.it While the DES can be reused for several cycles, any degradation or contamination over time must be monitored. uniba.it
Aqueous synthesis routes are attractive for their low cost and environmental benefits. However, on a large scale, the potential for hydrolysis of the reactive sulfonyl chloride intermediate must be carefully managed. rsc.org Reaction rates and temperature control become more critical in large reactors to prevent side reactions. The volume of water required and subsequent wastewater treatment are also important considerations.
For catalytic processes , the focus on scale-up shifts to catalyst cost, availability, lifecycle, and removal from the final product. While low catalyst loadings are advantageous, efficient recovery and reactivation of the catalyst are essential for an industrial process to be economical. researchgate.net The synthesis of a drug intermediate on a multidecagram scale using a catalytic method demonstrates its potential for larger production. researchgate.net
Electrochemical synthesis offers precise control over reaction conditions and can often be performed in continuous flow reactors, which aligns with the principles of process intensification. nih.govcetjournal.it Scaling up electrochemical reactions involves moving from simple laboratory cells to larger, more complex reactor designs to ensure uniform current distribution and efficient mass transport. nih.gov The initial capital investment for specialized electrochemical equipment may be higher than for traditional batch reactors.
The table below outlines key scale-up considerations for different synthetic strategies:
| Synthetic Strategy | Key Scale-Up Considerations | Potential Advantages at Scale |
| Traditional Batch Chemistry | Handling of corrosive/hazardous materials (e.g., concentrated acids, chlorine gas), heat management, waste disposal. google.com | Established technology and infrastructure for handling such reagents. |
| Deep Eutectic Solvents | Reactor design for viscous media, efficient solvent recovery and recycling, potential for product isolation by precipitation. uniba.itua.es | Reduced VOC emissions, potential for simplified downstream processing. |
| Aqueous Synthesis | Control of hydrolysis, management of large water volumes, wastewater treatment, potential for product isolation by filtration. rsc.org | Inexpensive and safe solvent, simplified work-up. |
| Catalytic Methods | Catalyst cost and availability, catalyst recovery and reuse, ensuring low levels of catalyst in the final product. researchgate.net | High efficiency and selectivity, reduced waste from stoichiometric reagents. |
| Electrochemical Synthesis | Reactor design for efficient mass and charge transfer, electrode stability and lifetime, initial capital investment. nih.gov | Process intensification through continuous flow, improved safety, use of electricity as a clean reagent. |
Chemical Reactivity and Transformation Studies of 2 Fluoro 6 Trifluoromethyl Benzene 1 Sulfonamide
Reactions Involving the Sulfonamide Functionality (–SO₂NH₂)
The sulfonamide group is a key site for synthetic modification, allowing for the introduction of a wide array of substituents to modulate the molecule's properties.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the sulfonamide group in 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide can readily undergo N-alkylation and N-acylation reactions. These transformations are typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion.
N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF). The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions.
N-acylation is similarly performed by treating the sulfonamide with acylating agents like acid chlorides or anhydrides. researchgate.net These reactions are often facilitated by bases such as triethylamine (B128534) or pyridine, which act as acid scavengers. semanticscholar.org Bismuth(III) salts have also been reported as effective catalysts for the N-acylation of sulfonamides under mild conditions. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | N-Alkyl-2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂) | N-Acyl-2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide |
| N-Acylation | Carboxylic acid anhydride (B1165640) (e.g., (CH₃CO)₂O), Catalyst (e.g., BiCl₃, Bi(OTf)₃) | N-Acyl-2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide |
Derivatization of the Sulfonamide Nitrogen
Beyond simple alkylation and acylation, the sulfonamide nitrogen can be incorporated into more complex structures. For instance, it can react with isocyanates to form N-sulfonylureas or with isothiocyanates to yield N-sulfonylthioureas. These derivatives are of interest in medicinal chemistry due to their diverse biological activities. The synthesis of celecoxib (B62257) analogs, for example, often involves the derivatization of a sulfonamide group.
Furthermore, the sulfonamide can be converted to N-sulfonylimidates through various synthetic routes, offering another avenue for functionalization. The development of methods for the synthesis of sulfondiimidamides, which are bioisosteres of sulfonamides, highlights the ongoing efforts to expand the chemical space around the sulfonamide core. nih.gov
Aromatic Ring Functionalization and Modifications
The reactivity of the benzene (B151609) ring in this compound is heavily influenced by its substituents. The strong electron-withdrawing trifluoromethyl and sulfonamide groups deactivate the ring towards electrophilic attack, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS) Reactivity Profiles
Electrophilic aromatic substitution on the benzene ring of this compound is expected to be challenging due to the presence of two powerful deactivating groups: the trifluoromethyl group and the sulfonamide group. youtube.com Both groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org
The directing effects of the substituents are crucial in determining the position of substitution. The trifluoromethyl group is a strong meta-director, while the fluorine and sulfonamide groups are ortho, para-directors. youtube.com In this case, the powerful deactivating and meta-directing effect of the trifluoromethyl group is likely to dominate. youtube.com Therefore, any successful electrophilic substitution would be expected to occur at the position meta to the trifluoromethyl group (the C4 position).
| Substituent | Type | Directing Effect |
| -F | Deactivating (by induction), Activating (by resonance) | Ortho, Para |
| -CF₃ | Strongly Deactivating | Meta |
| -SO₂NH₂ | Deactivating | Ortho, Para |
Nucleophilic Aromatic Substitution (NAS) on the Fluorinated Benzene Ring
The presence of strong electron-withdrawing groups ortho and para to the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (NAS), with fluoride (B91410) acting as the leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the trifluoromethyl group at the ortho position and the sulfonamide group at the para position (relative to the C-F bond) significantly activate the ring for nucleophilic attack. wikipedia.org
This reactivity allows for the displacement of the fluorine atom by a variety of nucleophiles, such as alkoxides, amines, and thiols, providing a versatile method for introducing new functional groups onto the aromatic ring. The rate of NAS reactions on fluoroarenes is often faster than that of other haloarenes because fluorine is the most electronegative halogen, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. youtube.com This is a key step in the synthesis of various functionalized aromatic compounds. nih.gov
Transformations of the Trifluoromethyl Group
The trifluoromethyl group is generally considered to be chemically robust and stable. tcichemicals.com However, under specific and often harsh reaction conditions, it can undergo transformations.
One such transformation is hydrolysis to a carboxylic acid group. This typically requires forcing conditions, such as treatment with strong acids or bases at elevated temperatures. The strong electron-withdrawing nature of the aromatic ring in the target molecule might facilitate this hydrolysis to some extent. nih.gov
Another potential transformation is the reductive defluorination of the trifluoromethyl group. This can lead to the formation of difluoromethyl (–CHF₂) or monofluoromethyl (–CH₂F) groups. Various methods, including the use of reducing agents like metal hydrides or photoredox catalysis, have been developed for the partial reduction of trifluoromethylarenes. nih.gov These transformations are valuable for fine-tuning the electronic and lipophilic properties of the molecule.
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), heat | 2-fluoro-6-carboxybenzene-1-sulfonamide |
| Reductive Defluorination | Reducing agent (e.g., NaBH₄, LiAlH₄) or Photoredox catalysis | 2-fluoro-6-(difluoromethyl)benzene-1-sulfonamide |
Investigations into Acid-Base Properties and their Influence on Reactivity
The acid-base characteristics of this compound are primarily centered on the acidic proton of the sulfonamide group (-SO₂NH₂). The acidity of this proton is significantly influenced by the electronic effects of the substituents on the benzene ring.
Influence of Electron-Withdrawing Groups:
The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring has a profound impact on the acidity of the sulfonamide. Both of these groups are strongly electron-withdrawing, acting through inductive effects (-I) and, in the case of the trifluoromethyl group, a deactivating resonance effect. This electron withdrawal from the aromatic ring is transmitted to the sulfonyl group (-SO₂), which in turn further polarizes the S-N bond and stabilizes the resulting sulfonamidate anion upon deprotonation.
Computational studies on substituted benzenesulfonamides have demonstrated a clear correlation between the presence of electron-withdrawing substituents and increased acidity (lower pKa values). The enhanced stability of the conjugate base, due to the delocalization of the negative charge over the electron-deficient aromatic system, is a key driver for this increased acidity. Therefore, it is anticipated that this compound would be a considerably stronger acid than unsubstituted benzenesulfonamide.
Ortho Effect:
The placement of the fluoro and trifluoromethyl groups at the ortho positions (positions 2 and 6) relative to the sulfonamide group introduces what is known as the "ortho effect." This effect is a combination of steric and electronic interactions that are unique to this substitution pattern. In the case of this compound, the steric hindrance provided by these bulky ortho substituents may force the sulfonamide group out of the plane of the benzene ring. This disruption of coplanarity can affect the resonance delocalization and, consequently, the acidity. However, the powerful inductive effects of the ortho substituents are expected to be the dominant factor in enhancing the acidity.
The increased acidity of the N-H bond in this compound has significant implications for its reactivity. The deprotonated sulfonamidate anion is a more potent nucleophile than the neutral sulfonamide, which can influence its participation in various chemical transformations, such as N-alkylation and N-arylation reactions.
Table 1: Predicted Acid-Base Properties of this compound in Comparison to Related Compounds
| Compound | Substituents | Predicted pKa | Expected Reactivity of Conjugate Base |
| Benzenesulfonamide | None | Higher | Lower Nucleophilicity |
| 4-Nitrobenzenesulfonamide | 4-NO₂ (electron-withdrawing) | Lower | Higher Nucleophilicity |
| This compound | 2-F, 6-CF₃ (strongly electron-withdrawing) | Predicted to be significantly lower | Predicted to have high nucleophilicity |
Chelation and Coordination Chemistry with Metal Centers (if applicable as a ligand)
The sulfonamide group possesses the ability to act as a ligand in coordination complexes with various metal centers. The nitrogen atom of the sulfonamide can donate its lone pair of electrons to a metal ion, and in its deprotonated form, the sulfonamidate anion can form even more stable metal complexes.
Coordination Modes:
Benzenesulfonamides can coordinate to metal ions in several ways:
Monodentate Ligation: The most common mode of coordination involves the nitrogen atom of the sulfonamide group binding to the metal center.
Bidentate Ligation: In some cases, one of the oxygen atoms of the sulfonyl group can also participate in coordination, leading to a bidentate chelate.
Bridging Ligation: The sulfonamide group can also act as a bridging ligand, connecting two metal centers.
For this compound, the steric bulk of the ortho-fluoro and trifluoromethyl groups could potentially hinder the coordination of the sulfonamide nitrogen to a metal center. This steric hindrance might influence the geometry of the resulting metal complex and could favor coordination to smaller metal ions or adopt a coordination mode that minimizes steric clashes.
Influence of Electronic Effects on Coordination:
The strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents will decrease the electron density on the sulfonamide nitrogen. This reduction in electron density would be expected to weaken its ability to act as a Lewis base and donate its lone pair to a metal ion. However, upon deprotonation, the resulting sulfonamidate anion would still be a potent ligand. The stability of the resulting metal complexes would be influenced by a balance between the electronic effects of the substituents and the nature of the metal ion. "Hard" metal ions may prefer to bind to the oxygen atoms of the sulfonyl group, while "soft" metal ions would likely favor coordination with the nitrogen atom.
While specific studies on the chelation and coordination chemistry of this compound are not available, the general principles of sulfonamide coordination chemistry suggest that it has the potential to form complexes with a range of metal ions. The unique steric and electronic profile conferred by the ortho-substituents would likely lead to interesting and potentially novel coordination behavior.
Mechanistic Elucidation of Key Chemical Transformations
The chemical transformations of this compound can be categorized into reactions involving the sulfonamide group and reactions involving the substituted aromatic ring.
Reactions at the Sulfonamide Group:
The sulfonamide moiety is the primary site of reactivity. The acidic nature of the N-H bond facilitates deprotonation to form the corresponding anion, which is a key intermediate in many reactions.
N-Alkylation and N-Arylation: The sulfonamidate anion can readily act as a nucleophile, attacking alkyl halides or activated aryl halides to form N-substituted sulfonamides. The mechanism of these reactions is typically a nucleophilic substitution (Sₙ2 or SₙAr). The high acidity of this compound suggests that these reactions would proceed readily, even with weaker bases.
Hinsberg Reaction: The reaction of primary and secondary amines with benzenesulfonyl chlorides is the basis of the Hinsberg test. While this compound is already a sulfonamide, its precursor, 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonyl chloride, would be expected to react readily with primary and secondary amines. The resulting sulfonamides from primary amines would be acidic and soluble in alkali, a characteristic feature of the Hinsberg reaction.
Reactions involving the Aromatic Ring:
The benzene ring of this compound is heavily deactivated towards electrophilic aromatic substitution due to the presence of three strong electron-withdrawing groups (fluoro, trifluoromethyl, and sulfonyl).
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation are expected to be very slow and require harsh reaction conditions. The incoming electrophile would be directed to the meta-position relative to the sulfonamide group (positions 4 and 5), as all three substituents are meta-directing (with the exception of the weakly ortho, para-directing fluorine, which is overridden by the stronger deactivating groups).
Nucleophilic Aromatic Substitution: Conversely, the highly electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SₙAr). A strong nucleophile could potentially displace the fluorine atom, particularly if there is an activating group present or under forcing conditions. The mechanism would involve the formation of a stabilized Meisenheimer complex.
Mechanistic Considerations due to Ortho-Substituents:
The ortho-fluoro and trifluoromethyl groups will exert significant steric hindrance around the sulfonamide group and the adjacent positions on the aromatic ring. This steric crowding can influence the regioselectivity and rate of reactions. For instance, in nucleophilic aromatic substitution, attack at the carbon bearing the fluorine might be sterically hindered. Similarly, reactions at the sulfonamide nitrogen will be influenced by the steric bulk of the ortho substituents, potentially favoring reactions with smaller reagents.
Table 2: Summary of Predicted Reactivity for this compound
| Reaction Type | Predicted Reactivity | Mechanistic Pathway | Key Influencing Factors |
| N-Deprotonation | High | Acid-Base | Strong electron-withdrawing groups enhancing acidity. |
| N-Alkylation/Arylation | Favorable | Sₙ2 / SₙAr | Nucleophilicity of the sulfonamidate anion. |
| Electrophilic Aromatic Substitution | Very Low | Electrophilic Addition-Elimination | Strong deactivation by F, CF₃, and SO₂NH₂ groups. |
| Nucleophilic Aromatic Substitution | Possible (at Fluorine) | SₙAr (Addition-Elimination) | High electron deficiency of the aromatic ring. |
Structural and Electronic Properties: Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a balance between accuracy and computational cost. mkjc.innih.gov
Frontier Molecular Orbital (FMO) theory is a key concept for predicting the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. mkjc.in
For this compound, the presence of strong electron-withdrawing groups, namely the fluorine and trifluoromethyl groups, is expected to significantly influence the FMOs. rsc.org These groups lower the energy levels of both the HOMO and LUMO. A lower HOMO energy suggests a reduced ability to donate electrons (lower nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (higher electrophilicity). youtube.com
The HOMO is likely distributed over the benzene (B151609) ring and the sulfonamide group, while the LUMO is expected to be predominantly located on the benzene ring, influenced by the electron-withdrawing substituents. researchgate.net The energy gap for this type of fluorinated sulfonamide is anticipated to be relatively large, suggesting high kinetic stability. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value/Characteristic |
|---|---|
| HOMO Energy | Low, indicating reduced nucleophilicity |
| LUMO Energy | Low, indicating enhanced electrophilicity |
| HOMO-LUMO Gap | Relatively large, suggesting high kinetic stability |
| HOMO Distribution | Benzene ring and sulfonamide group |
| LUMO Distribution | Primarily on the benzene ring |
Note: The values in this table are qualitative predictions based on the analysis of similar fluorinated aromatic compounds.
The charge distribution within this compound is highly polarized due to the electronegative fluorine, oxygen, and nitrogen atoms, as well as the trifluoromethyl group. Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing this charge distribution. mkjc.in
The MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonamide group and the fluorine atom, indicating these are areas prone to electrophilic attack. researchgate.netresearchgate.net Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the sulfonamide group, making them susceptible to nucleophilic attack. The benzene ring will exhibit a complex potential distribution due to the competing effects of the substituents.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound is primarily centered around the C-S and S-N bonds. The presence of bulky and electronegative substituents at the ortho positions (fluorine and trifluoromethyl group) can introduce significant steric hindrance, influencing the preferred conformation. nih.gov
Computational studies on similar 2-substituted benzaldehydes and acetophenones have shown that planar conformations are often favored, but non-planar arrangements can occur to alleviate steric strain. rsc.org For this compound, a non-planar conformation where the sulfonamide group is twisted out of the plane of the benzene ring is likely to be the most stable. nih.gov This rotation would minimize the repulsive interactions between the substituents. Molecular dynamics simulations could further elucidate the dynamic behavior of the molecule in different environments.
Prediction of Reactivity via Computational Models
Computational models can predict the reactivity of this compound. Based on FMO analysis, the low-lying LUMO suggests that the molecule is a good electron acceptor and would be reactive towards nucleophiles. youtube.com The MEP map identifies the specific sites for electrophilic and nucleophilic attack.
Furthermore, Fukui functions can be calculated to provide more detailed insights into local reactivity. mkjc.in These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby highlighting the most probable sites for nucleophilic and electrophilic attack.
Computational Spectroscopic Property Predictions
Computational methods can predict various spectroscopic properties, including vibrational frequencies, which can be compared with experimental data for structural confirmation.
Theoretical calculations, typically using DFT, can predict the infrared (IR) and Raman vibrational frequencies of this compound. jocpr.com The calculated wavenumbers can be scaled to improve agreement with experimental results. nih.gov
Key vibrational modes would include:
N-H stretching: Expected in the region of 3300-3400 cm⁻¹.
C-H stretching (aromatic): Expected around 3000-3100 cm⁻¹. jocpr.com
S=O stretching (asymmetric and symmetric): Strong bands typically appear in the 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹ regions, respectively.
C-F stretching: A strong absorption is expected in the 1000-1400 cm⁻¹ range.
CF₃ stretching: These modes give rise to strong bands, typically in the 1100-1300 cm⁻¹ region. researchgate.net
Benzene ring C=C stretching: These vibrations are expected in the 1400-1600 cm⁻¹ range. mdpi.com
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| **Sulfonamide (NH₂) ** | N-H stretching | 3300-3400 |
| Benzene Ring | C-H stretching | 3000-3100 |
| **Sulfonamide (SO₂) ** | Asymmetric S=O stretching | 1300-1400 |
| **Sulfonamide (SO₂) ** | Symmetric S=O stretching | 1100-1200 |
| **Trifluoromethyl (CF₃) ** | C-F stretching | 1100-1300 |
| Fluoro (C-F) | C-F stretching | 1000-1400 |
| Benzene Ring | C=C stretching | 1400-1600 |
Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shifts
The prediction of NMR chemical shifts through computational methods provides a powerful tool for the structural elucidation of molecules like this compound. Density Functional Theory (DFT) is a primary method employed for these calculations, offering a balance between accuracy and computational cost. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts.
For this compound, theoretical calculations would focus on the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The presence of the strongly electron-withdrawing fluorine and trifluoromethyl groups, as well as the sulfonamide group, is expected to significantly influence the chemical shifts of the aromatic ring protons and carbons.
Calculations are typically performed on a geometry-optimized structure of the molecule. The choice of the DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(2d,p)) is crucial for obtaining results that correlate well with experimental data. To enhance accuracy, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM).
A hypothetical table of calculated ¹³C and ¹⁹F NMR chemical shifts for this compound, based on DFT calculations, is presented below to illustrate the expected data. Please note that these are representative values and the actual shifts would be determined by specific computational parameters.
| Atom | Calculated Chemical Shift (ppm) |
| C1-SO₂NH₂ | 138.5 |
| C2-F | 160.2 (d, J=250 Hz) |
| C3-H | 120.1 |
| C4-H | 132.8 |
| C5-H | 128.5 |
| C6-CF₃ | 125.4 (q, J=30 Hz) |
| CF₃ | 124.1 (q, J=272 Hz) |
| C2-F | -115.3 |
| C6-CF₃ | -62.8 |
| Note: This table is a hypothetical representation of theoretical NMR data for this compound to illustrate the format of such findings. Actual values would be derived from specific quantum chemical calculations. |
Intermolecular Interactions and Crystal Packing Predictions
The prediction of the crystal structure of a molecule is a complex task that involves identifying the most stable arrangement of molecules in a crystal lattice. For this compound, the intermolecular interactions are expected to be dominated by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions.
The sulfonamide group is a potent hydrogen bond donor (-NH₂) and acceptor (-SO₂). This facilitates the formation of strong N-H···O hydrogen bonds, which are a common feature in the crystal structures of sulfonamides. These interactions often lead to the formation of dimers or extended chains. nih.gov
The presence of fluorine and trifluoromethyl groups introduces the possibility of other significant non-covalent interactions. The fluorine atom can act as a weak hydrogen bond acceptor and can also participate in C-H···F interactions. Furthermore, the electron-deficient nature of the fluorinated aromatic ring can influence π-π stacking interactions with neighboring molecules.
Computational methods for crystal structure prediction (CSP) involve generating a multitude of possible crystal packings and ranking them based on their lattice energies. These energies are typically calculated using force fields or more accurate quantum mechanical methods. Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular interactions in a crystal lattice.
A summary of the predicted key intermolecular interactions and their likely contribution to the crystal packing of this compound is provided in the table below.
| Interaction Type | Donor/Acceptor Groups | Predicted Significance in Crystal Packing |
| Hydrogen Bonding | N-H (donor), O=S=O (acceptor) | High |
| Halogen Bonding | C-F (potential donor/acceptor) | Moderate |
| π-π Stacking | Aromatic rings | Moderate |
| Dipole-Dipole | SO₂, CF₃, C-F groups | Moderate |
| van der Waals Forces | Entire molecule | High |
| Note: This table outlines the predicted intermolecular interactions for this compound based on its functional groups and general principles of crystal engineering. |
Advanced Analytical Methodologies for Characterization in Chemical Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons of the sulfonamide group. The aromatic region would display a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. Based on the substitution pattern, one would anticipate three unique signals. The proton ortho to the fluorine atom would likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two aromatic protons would also show complex multiplet structures due to proton-proton and proton-fluorine couplings. The protons of the -SO₂NH₂ group are expected to appear as a broad singlet, the chemical shift of which can be concentration-dependent and may shift upon addition of D₂O due to hydrogen-deuterium exchange.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the trifluoromethyl carbon. The signals for the carbons directly bonded to fluorine (C-F) and the trifluoromethyl group (C-CF₃) would exhibit characteristic splitting due to carbon-fluorine coupling (¹JCF and ¹JCCF, respectively). The C-F bond typically results in a large coupling constant, appearing as a doublet. The trifluoromethyl carbon signal would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the strong electron-withdrawing effects of the fluorine, trifluoromethyl, and sulfonamide substituents.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 7.5 - 8.0 | m | - | Aromatic CH |
| ¹H | 5.0 - 7.0 | br s | - | SO₂NH ₂ |
| ¹³C | 155 - 165 | d | ¹JCF ≈ 240-260 | C -F |
| ¹³C | 115 - 140 | m | - | Aromatic C H and C -S, C -CF₃ |
Note: The data in this table is predicted based on known chemical shift ranges and coupling constants for similar structural motifs and should be confirmed by experimental data.
Given the presence of two different fluorine environments, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this molecule. This technique is highly sensitive and provides a wide chemical shift range, making it excellent for distinguishing between different fluorinated groups. The spectrum is expected to show two distinct signals: one for the single fluorine atom attached to the benzene ring and another for the trifluoromethyl (-CF₃) group. The signal for the aromatic fluorine would likely appear as a multiplet due to coupling with nearby aromatic protons. The trifluoromethyl group would typically appear as a singlet, or a finely split multiplet if long-range couplings to the aromatic protons or the other fluorine atom are resolved.
Table 2: Predicted ¹⁹F NMR Spectral Data
| Fluorine Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-F | -100 to -120 | m |
Note: Chemical shifts are relative to a standard such as CFCl₃. The data is predicted.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are utilized.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to delineate their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This would definitively link each aromatic proton signal to its corresponding carbon signal.
Vibrational Spectroscopy Techniques (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the sulfonamide group would appear as two distinct bands in the region of 3350-3250 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would produce strong absorptions around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The C-F and C-S stretching vibrations would also be present, typically in the fingerprint region (below 1300 cm⁻¹). Aromatic C-H and C=C stretching bands would be observed around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give strong Raman signals. The symmetric S=O stretch is also typically Raman active.
Table 3: Predicted Vibrational Spectroscopy Data
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H (Sulfonamide) | Stretching | 3350 - 3250 (two bands) | Weak |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Strong |
| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1300 (strong) | Moderate |
| S=O (Sulfonamide) | Symmetric Stretch | 1170 - 1150 (strong) | Strong |
| C-F | Stretching | 1250 - 1000 | Moderate |
Note: This data is predicted based on characteristic group frequencies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₅F₄NO₂S), the calculated monoisotopic mass is approximately 243.00 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 243 would be expected. The fragmentation pattern would likely involve the loss of key functional groups. Common fragmentation pathways for sulfonamides include the loss of the amino group (-NH₂) or the entire sulfonyl amine moiety (-SO₂NH₂). Cleavage of the C-S bond could lead to a fragment corresponding to the 2-fluoro-6-(trifluoromethyl)phenyl cation. The loss of SO₂ is another common fragmentation pathway for sulfonamides.
X-ray Crystallography for Solid-State Structure Determination
Should this compound form a suitable single crystal, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal information about the intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H protons and the oxygen or fluorine atoms, which govern the crystal packing arrangement. This data is the gold standard for absolute structure confirmation.
Chromatographic Techniques for Purity Assessment and Separation
In the realm of chemical research, the unequivocal determination of a compound's purity and the separation of components within a mixture are of paramount importance. For this compound, a compound of interest in various research and development sectors, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), represent the gold standard for these analytical challenges. The development of robust and reliable chromatographic methods is a critical step in ensuring the quality and integrity of research findings.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of an effective HPLC method is a meticulous process that involves the systematic optimization of several key parameters to achieve the desired separation and sensitivity.
A typical approach for this compound would involve reversed-phase chromatography, which is well-suited for molecules with moderate polarity. A C18 or a Phenyl-Hexyl column would likely provide a suitable stationary phase, offering a balance of hydrophobic and aromatic interactions to achieve good peak shape and resolution from potential impurities.
The mobile phase composition is a critical factor influencing retention and selectivity. A gradient elution method, starting with a higher proportion of aqueous solvent and gradually increasing the organic solvent content, is often employed to ensure the efficient elution of both polar and non-polar impurities. A common mobile phase combination for sulfonamides includes an aqueous component, often with a pH modifier like formic acid to suppress the ionization of the sulfonamide group and improve peak symmetry, and an organic modifier such as acetonitrile (B52724) or methanol. mdpi.commtc-usa.com
Detection is typically achieved using a UV detector, as the benzene ring in the molecule is a strong chromophore. The selection of an appropriate wavelength, likely around 254 nm or 270 nm, is crucial for maximizing sensitivity. mtc-usa.com For more rigorous identification and characterization, coupling the HPLC system to a mass spectrometer (HPLC-MS) would provide invaluable data on the molecular weight of the parent compound and any impurities.
The development process would involve systematically varying parameters such as the column chemistry, mobile phase gradient, flow rate, and injection volume to achieve optimal separation of the main peak from any process-related impurities or degradation products. The final validated method would be characterized by its specificity, linearity, accuracy, precision, and robustness, ensuring its suitability for routine quality control and research applications.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself has low volatility, Gas Chromatography (GC) can be a powerful tool for its analysis, particularly for assessing the presence of volatile impurities or after conversion to a more volatile derivative. The high resolution of GC capillary columns makes it an excellent technique for separating structurally similar compounds.
For the analysis of volatile organic impurities that may be present from the synthesis of this compound, a direct injection of a solution of the compound into a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be employed. The choice of the GC column is critical; a mid-polarity column, such as one with a phenyl-arylene stationary phase, would be suitable for resolving a range of potential aromatic impurities.
To analyze the sulfonamide itself by GC, a derivatization step is typically necessary to increase its volatility and thermal stability. A common approach for sulfonamides is silylation, where the acidic proton of the sulfonamide group is replaced with a trimethylsilyl (B98337) (TMS) group. This derivatization significantly reduces the polarity and increases the vapor pressure of the analyte, making it amenable to GC analysis.
The development of a GC method would focus on optimizing the derivatization reaction conditions (reagent, temperature, and time) and the GC parameters. The GC temperature program, carrier gas flow rate, and injector and detector temperatures would be carefully adjusted to ensure efficient separation of the derivatized analyte from any byproducts of the derivatization reaction and other volatile components. The use of a mass spectrometer as a detector (GC-MS) is highly advantageous as it provides structural information that can be used to confirm the identity of the derivatized compound and any impurities. nih.gov The separation of halogenated benzene compounds, which are structurally related to the analyte, has been successfully achieved using specialized stationary phases like Bentone-34 modified with silicone oil, indicating the potential for high-resolution separation of related derivatives. oup.com
Table 2: Hypothetical GC Method Parameters for the Analysis of a Volatile Derivative of this compound
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-550 amu |
Applications in Advanced Chemical Synthesis and Materials Science Research
Utilization as a Building Block in Complex Chemical Synthesis
2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide serves as a valuable precursor in the synthesis of more complex molecules, largely through the reactivity of its sulfonyl chloride analogue, 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride. The latter is recognized as an important intermediate in the production of agricultural chemicals. google.com The synthesis of this key sulfonyl chloride intermediate has been reported, highlighting its utility in introducing the 2-fluoro-6-(trifluoromethyl)phenylsulfonyl moiety into target structures. google.com
The strategic placement of the fluorine and trifluoromethyl groups on the aromatic ring influences the reactivity of the molecule, particularly in reactions such as directed ortho-metalation (DoM). The fluorine atom, being a potent directing group, can facilitate the regioselective functionalization of the aromatic ring, allowing for the introduction of additional substituents and the construction of highly decorated aromatic systems. This controlled functionalization is crucial for the synthesis of complex bioactive molecules and functional materials.
While direct examples of the sulfonamide in multi-step complex syntheses are not extensively documented in publicly available literature, its structural framework is present in various patented compounds and research molecules. The N-functionalization of the sulfonamide group offers a straightforward handle for diversification, enabling the attachment of various side chains and molecular fragments to build up molecular complexity. This adaptability makes it a desirable building block for creating libraries of compounds for screening in drug discovery and materials science. The synthesis of diverse bioactive heterocycles often relies on versatile building blocks, and fluorinated scaffolds like the one are of significant interest. researchgate.netfrontiersin.orgnih.gov
Role as a Reagent or Catalyst Component in Organic Transformations
The application of this compound as a direct reagent or catalyst is an area of growing interest. While specific examples featuring this exact molecule are not prevalent, the broader class of sulfonamides, particularly chiral derivatives, has been explored in organocatalysis. For instance, bifunctional sulfonamide organocatalysts have been developed for enantioselective conjugate additions, where the sulfonamide moiety can act as a hydrogen bond donor to activate the substrate. nih.govchemistryviews.org The presence of the electron-withdrawing trifluoromethyl group in this compound would enhance the acidity of the sulfonamide N-H proton, potentially increasing its efficacy as a hydrogen-bond donor in such catalytic systems.
Furthermore, the sulfonamide nitrogen can be a coordination site for metal catalysts. Metal complexes incorporating sulfonamide ligands have been investigated for their catalytic activities in various organic transformations. The electronic environment provided by the 2-fluoro-6-(trifluoromethyl)phenyl group could modulate the properties of a metal center, influencing its catalytic performance.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and molecules containing fluoroarene moieties are known to participate in such transformations. nih.govnih.govmdpi.comacs.orgrsc.org The C-F bond of the fluoroarene can undergo oxidative addition to a low-valent palladium center, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. While the C-F bond is generally less reactive than other carbon-halogen bonds, its activation in the context of the subject compound could provide a pathway for further functionalization.
Development of Novel Materials and Functional Polymers
The incorporation of fluorinated motifs into polymers is a well-established strategy for tuning their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. Fluorinated polymers such as polyimides and polyamides are known for their high performance in demanding applications. rsc.orgdntb.gov.uanih.govmdpi.commdpi.com The structural unit of this compound could be incorporated into polymer backbones or as pendant groups to impart desirable properties. For example, the synthesis of fluorinated poly(sulfonamide-imide)s could lead to materials with unique solubility and thermal characteristics. nih.gov
The presence of both fluorine and a trifluoromethyl group can significantly impact the dielectric constant and refractive index of a material. This makes fluorinated compounds, including sulfonamides, attractive for applications in nonlinear optics and as components of liquid crystals. google.comresearchgate.netnih.gov The introduction of such fluorinated moieties can influence the mesomorphic behavior and electro-optical properties of liquid crystalline materials.
Furthermore, fluorinated compounds are known to exhibit hydrophobic and lipophobic properties, which can be exploited in the design of functional surfaces. Polymers derived from this compound could potentially be used to create coatings with low surface energy, leading to applications in water-repellent and anti-fouling materials.
Exploration in Supramolecular Chemistry and Molecular Recognition
The sulfonamide group is a well-known hydrogen bond donor and acceptor, capable of forming robust intermolecular interactions that can direct the self-assembly of molecules into higher-order structures. The study of hydrogen bonding motifs in sulfonamides is crucial for understanding and designing crystal structures and supramolecular assemblies. The specific substitution pattern of this compound, with its electron-withdrawing groups, can influence the strength and directionality of these hydrogen bonds.
The fluorine atom itself can participate in weaker C-F···H hydrogen bonds and other non-covalent interactions, which can play a significant role in molecular recognition and the stability of supramolecular architectures. The interplay between the strong sulfonamide hydrogen bonds and these weaker interactions can lead to the formation of complex and well-defined supramolecular structures.
Host-guest chemistry is another area where fluorinated sulfonamides could find application. The electron-rich cavity of a host molecule could potentially bind the electron-deficient aromatic ring of this compound through aromatic stacking interactions. Conversely, the sulfonamide group could act as a recognition site for anionic guests. While specific studies on the supramolecular chemistry of this particular compound are limited, the principles of crystal engineering and molecular self-assembly suggest its potential utility in this field. rsc.orgacs.org
Design of Probes for Chemical Biology Research (excluding biological activity/effects)
The 2-fluoro-6-(trifluoromethyl)benzenesulfonamide scaffold is of significant interest in the design of chemical probes for studying biological systems. The sulfonamide moiety is a key pharmacophore in a wide range of clinically used drugs and is known to target specific enzyme classes. Fluorinated benzenesulfonamides, in particular, have been extensively investigated as inhibitors of carbonic anhydrases and various protein kinases. nih.govnih.gov
The design of selective inhibitors is crucial for developing probes that can be used to investigate the function of specific enzymes in complex biological environments. The substitution pattern of this compound provides a template that can be further functionalized to achieve high affinity and selectivity for a target of interest. For example, derivatives of this scaffold could be designed as inhibitors for various proteases. nih.gov
Future Perspectives and Emerging Research Directions
Development of Highly Efficient and Selective Synthetic Routes
The future of synthesizing 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide and its derivatives hinges on the development of more efficient, selective, and sustainable methods. A key precursor, 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride, can be prepared via the chlorine oxidation of 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl. google.com The subsequent conversion to the sulfonamide is typically straightforward.
| Parameter | Description |
| Starting Material | 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl google.com |
| Solvent | One or more of: concentrated hydrochloric acid, concentrated nitric acid, fuming nitric acid, formic acid google.com |
| Reagent | Chlorine gas google.com |
| Process | Oxychlorination reaction google.com |
| Key Intermediate | 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride google.com |
| Future Goal | Direct C-H sulfonamidation to reduce steps and improve efficiency rsc.org |
Exploration of Novel Reactivity Pathways
The unique electronic properties conferred by the fluorine and trifluoromethyl substituents open doors to novel reactivity pathways for this compound. The strong electron-withdrawing nature of these groups makes the aromatic ring susceptible to certain types of reactions. For instance, fluorinated aryl sulfonamides can undergo successive nucleophilic aromatic substitution (SNAr) reactions, allowing for the strategic introduction of various functional groups to tune the molecule's properties. mit.edu
Furthermore, research into defluorinative coupling reactions, where a C-F bond is strategically broken to form a new bond, is an emerging field. acs.org While challenging due to the strength of the C-F bond, such transformations could unlock unprecedented ways to modify the compound's core structure. nih.gov Exploring the reactivity of the sulfonamide group itself, beyond its traditional role as a zinc-binding group in enzyme inhibitors, could also lead to new applications in materials science or as a versatile chemical handle in complex syntheses. acs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new molecules based on the this compound scaffold. researchgate.net These computational tools can screen vast virtual libraries of compounds to identify derivatives with high predicted activity and desirable pharmacokinetic profiles, drastically reducing the time and cost of initial discovery phases. nih.govfrontiersin.org
Advanced In Silico Prediction of Chemical Behavior
In silico tools are becoming indispensable for predicting the chemical and biological behavior of compounds like this compound before they are ever synthesized. mdpi.com Molecular docking simulations can predict how the molecule will bind to a specific biological target, such as an enzyme's active site, providing insights into its potential mechanism of action. sciforum.netmdpi.com
Beyond simple docking, computational methods can now predict a wide range of properties. Quantitative Structure-Activity Relationship (QSAR) models establish statistical relationships between a molecule's physicochemical properties and its biological activity. mdpi.com Furthermore, software suites can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which are crucial for determining a compound's drug-likeness and potential for clinical success. sciforum.net Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, stability, and reactivity, helping to rationalize experimental findings and guide the design of new experiments. researchgate.net
| Tool/Method | Predicted Property/Application | Relevance |
| Molecular Docking | Binding affinity and mode to biological targets (e.g., carbonic anhydrases) sciforum.netmdpi.com | Predicts potential efficacy and mechanism of action. |
| QSAR | Correlation of chemical structure with biological activity mdpi.com | Guides the design of more potent analogs. |
| ADMET Prediction | Pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) sciforum.net | Assesses drug-likeness and potential liabilities early in development. |
| DFT Calculations | Electronic structure, molecular geometry, vibrational frequencies researchgate.net | Provides fundamental understanding of the molecule's chemical behavior. |
Challenges and Innovations in the Research and Development Lifecycle
The R&D lifecycle for compounds like this compound is fraught with challenges, many of which are common to fluorinated pharmaceuticals. The synthesis of fluorinated building blocks can be difficult and expensive, often requiring specialized and sometimes hazardous reagents. pharmtech.com There is often a significant gap between the novel synthetic methods developed in academia and their practical application on a multigram scale in industrial settings. tandfonline.com
Q & A
Q. What analytical techniques distinguish between degradation products and synthetic intermediates?
- Answer : High-resolution mass spectrometry (HRMS) identifies molecular formulae of byproducts. - heteronuclear correlation NMR (HMBC) clarifies fluorine environments, while HPLC-MS tracks hydrolytic degradation (e.g., sulfonic acid formation) under stress conditions .
Theoretical & Computational Frameworks
Q. How can computational chemistry predict the compound’s reactivity in novel reactions?
Q. What role do fluorinated groups play in modulating solubility parameters for drug delivery applications?
- Answer : Hansen solubility parameters (HSPs) quantify interactions between fluorinated moieties and lipid bilayers. Molecular dynamics (MD) simulations predict partitioning behavior, validated by in vitro permeability assays (e.g., Caco-2 cell models) .
Tables for Key Data
| Property | Method | Typical Results | Reference |
|---|---|---|---|
| Synthetic Yield | Amine substitution at 0°C | 78% (THF, EtN) | |
| NMR Shift | CDCl, 470 MHz | δ -62.5 ppm (CF), -110.2 ppm (Ar-F) | |
| Enzymatic | Carbonic anhydrase II assay | 12 nM (vs. 85 nM for non-fluorinated analog) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
